cyclo(L-Phe-trans-4-hydroxy-L-Pro)
Overview
Description
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is an organooxygen and organonitrogen compound . It is functionally related to an alpha-amino acid . This compound is a natural product found in Penicillium canescens, Aspergillus fumigatus, and other organisms .
Molecular Structure Analysis
The molecular formula of cyclo(L-Phe-trans-4-hydroxy-L-Pro) is C14H16N2O3 . The IUPAC name is (3S,7R,8aS)-3-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione . The molecular weight is 260.29 g/mol .Physical and Chemical Properties Analysis
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a solid substance . The storage temperature is between -80 and -20 degrees Celsius .Scientific Research Applications
Antimicrobial and Antifungal Properties
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) has been identified as having antimicrobial properties. A study isolated this compound from the fermentation broth of Streptomyces sp. YIM67005 and investigated its cytotoxicity and antimicrobial activity, highlighting its potential in medical and pharmaceutical applications (Zhou et al., 2014). Additionally, Lactobacillus plantarum MiLAB 393 produces cyclo(L-Phe-trans-4-hydroxy-L-Pro) as an antifungal compound, showcasing its utility in combating fungal infections and its potential role in food preservation (Ström et al., 2002).
Acaricidal Activity
The cyclo(L-Phe-trans-4-hydroxy-L-Pro) compound has demonstrated significant acaricidal activities, making it a candidate for the development of environmentally friendly acaricides. This was revealed in a study that isolated various cyclodipeptides, including cyclo(L-Phe-trans-4-hydroxy-L-Pro), from Bacillus amyloliquefaciens W1, which showed potent acaricidal properties against Tetranychus urticae (Li et al., 2018).
Inhibition of DNA Topoisomerase I
Cyclo(L-prolyl-L-phenylalanyl), which includes a similar structure to cyclo(L-Phe-trans-4-hydroxy-L-Pro), has been found to inhibit DNA topoisomerase I activity. This suggests a potential for this class of compounds in cancer research and therapy, as topoisomerases are important targets in cancer treatment (Rhee, 2002).
Complex Formation and Chirality
Cyclo(L-Phe-trans-4-hydroxy-L-Pro) has shown the ability to form complexes with various compounds, such as noradrenaline hydrochloride, indicating its potential in chiral discrimination and in developing new materials with specific enantiomeric interactions (Ishizu & Noguchi, 1998).
Conformational Studies
Research into the conformational properties of cyclo(L-Phe-trans-4-hydroxy-L-Pro) and related compounds provides insights into their structural dynamics, which is crucial in understanding their biological activity and potential applications in drug design (Ciarkowski et al., 2009).
Mechanism of Action
- The exact molecular targets within melanoma cells are not explicitly mentioned in the available literature, but further research may reveal them .
- The spatial arrangement of synthetic amino acids in CLA remains unexplored, but it likely influences its biological activity .
- In silico predictions suggest that cyclic tetrapeptides (like CLA) have better pharmacokinetic and toxic profiles in humans compared to linear counterparts .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Properties
IUPAC Name |
(3S,7R,8aS)-3-benzyl-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-10-7-12-13(18)15-11(14(19)16(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12,17H,6-8H2,(H,15,18)/t10-,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQJYHACQOBZLF-WOPDTQHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)N[C@H](C2=O)CC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the biological activities of cyclo(L-Phe-trans-4-hydroxy-L-Pro)?
A1: Research indicates that cyclo(L-Phe-trans-4-hydroxy-L-Pro) exhibits anticancer activity. A study demonstrated its efficacy against HL-60 cells, a human leukemia cell line []. The compound induced apoptosis, characterized by apoptotic body formation, DNA fragmentation, and cell cycle arrest in the G0/G1 phase [].
Q2: How does cyclo(L-Phe-trans-4-hydroxy-L-Pro) exert its anticancer effects?
A2: The anticancer mechanism of cyclo(L-Phe-trans-4-hydroxy-L-Pro) involves the generation of reactive oxygen species (ROS) []. This ROS accumulation subsequently activates the Bcl-2 family signaling pathway, leading to caspase-3 activation and poly-ADP-ribose polymerase (PARP) cleavage, key events in the apoptotic cascade [].
Q3: Has cyclo(L-Phe-trans-4-hydroxy-L-Pro) been isolated from any natural sources?
A3: Yes, cyclo(L-Phe-trans-4-hydroxy-L-Pro) has been isolated from the fermentation broth of Streptomyces sp. YIM67005, an endophytic bacterium associated with the plant Inula cappa DC []. It was also isolated from a marine bacterium, Streptomyces griseus, in a separate study [].
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